molecular formula C19H23N3O3S B497033 N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide CAS No. 889808-79-1

N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

Cat. No.: B497033
CAS No.: 889808-79-1
M. Wt: 373.5g/mol
InChI Key: LZVJWYQDYFWEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the sulfonyl group, and the final coupling with the carboxamide group. Common reagents used in these reactions include methylamine, 4-methylphenylsulfonyl chloride, and phenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its effects on various diseases and conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can be compared with other piperazine derivatives, such as N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide and N-methyl-N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxylate.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

CAS No.

889808-79-1

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5g/mol

IUPAC Name

4-(benzenesulfonyl)-N-methyl-N-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H23N3O3S/c1-16-8-10-17(11-9-16)20(2)19(23)21-12-14-22(15-13-21)26(24,25)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3

InChI Key

LZVJWYQDYFWEPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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